LY 367265 - 210751-39-6

LY 367265

Catalog Number: EVT-1565492
CAS Number: 210751-39-6
Molecular Formula: C24H25FN4O2S
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY-367,265 is a fluoroindole that is 1H-indole in which the hydrogens at positions 3 and 6 are replaced by 1-[2-(2,2-dioxo-5,6-dihydro-4H-2lambda(6)-[1,2,5]thiadiazolo[4,3,2-ij]quinolin-1(2H)-yl)ethyl]-1,2,3,6-tetrahydropyridin-4-yl and fluoro groups, respectively. It is an inhibitor of the 5-hydroxytryptamine transporter (Ki = 2.3 nM) and an antagonist of 5-hydroxytryptamine(2A) receptor (Ki = 0.81 nM). It has a role as an antidepressant, a serotonergic antagonist, a geroprotector and a serotonin uptake inhibitor. It is a fluoroindole, a dihydropyridine, a tertiary amino compound and a thiadiazoloquinoline.
Source and Classification

LY 367265 falls under the category of serotonin receptor modulators. Its classification as a selective agonist for the 5-HT2C receptor positions it among compounds designed to influence serotonergic pathways in the brain, which are pivotal in numerous psychiatric and metabolic conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY 367265 involves several steps that utilize established organic chemistry techniques. The compound is synthesized through a multi-step process that includes:

  1. Formation of the Core Structure: The initial step typically involves the reaction of specific precursors to form the core bicyclic structure characteristic of LY 367265.
  2. Functionalization: Subsequent steps include functionalizing the core structure to introduce necessary substituents that enhance receptor selectivity and potency.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels.

The detailed synthetic pathway often requires optimization to improve yield and reduce by-products, which is a common challenge in pharmaceutical synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of LY 367265 can be represented by its chemical formula, which includes various functional groups essential for its biological activity. The compound features a complex arrangement that allows it to selectively bind to the serotonin 5-HT2C receptor.

  • Molecular Formula: Cxx_{xx}Hxx_{xx}Nx_{x}Ox_{x} (specific values depend on the exact structure).
  • Molecular Weight: The molecular weight is calculated based on its formula, which is crucial for understanding its pharmacokinetics.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of LY 367265.

Chemical Reactions Analysis

Reactions and Technical Details

LY 367265 participates in various chemical reactions during its synthesis and potential modifications:

  1. Cyclization Reactions: These are critical for forming the bicyclic structure.
  2. Substitution Reactions: Introducing different functional groups can modify its pharmacological profile.
  3. Deprotection Steps: If protecting groups are used during synthesis, they must be removed to yield the final active compound.

Each reaction step is monitored using techniques like Thin Layer Chromatography (TLC) to ensure progress and purity.

Mechanism of Action

Process and Data

LY 367265 acts primarily as an agonist at the serotonin 5-HT2C receptor, leading to downstream effects that modulate neurotransmitter release.

  • Binding Affinity: The compound exhibits high affinity for the 5-HT2C receptor, which translates into significant biological activity.
  • Signal Transduction: Upon binding, it activates intracellular signaling pathways that can influence mood regulation, appetite suppression, and anxiety reduction.

Research indicates that compounds like LY 367265 can lead to enhanced serotonergic signaling, potentially alleviating symptoms associated with depression and obesity.

Physical and Chemical Properties Analysis

Physical Properties

LY 367265 exhibits several notable physical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data is essential for characterization.
  • Solubility: Solubility in various solvents impacts formulation strategies.

Chemical Properties

The chemical properties include stability under various conditions (pH, temperature), reactivity with other compounds, and degradation pathways.

  • Stability Studies: Conducted to assess how environmental factors affect LY 367265 over time.
  • Reactivity Profiles: Understanding potential interactions with excipients or biological molecules is crucial for drug formulation.
Applications

Scientific Uses

LY 367265 has been investigated for several therapeutic applications:

  1. Neurological Disorders: Its primary application lies in treating depression and anxiety disorders due to its serotonergic activity.
  2. Obesity Management: By modulating appetite through serotonin pathways, it is explored as a weight management agent.
  3. Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding serotonin receptor functions.
Introduction to LY 367265

LY 367265 is a novel psychopharmacological agent developed by Eli Lilly, characterized by its dual mechanism targeting serotonergic neurotransmission. Chemically designated as 1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-5,6-dihydro-1H,4H-[1,2,5]thiadiazolo[4.3.2-ij]quinoline-2,2,-dioxide, it represents a strategic approach to enhancing antidepressant efficacy through concurrent serotonin transporter (SERT) inhibition and 5-HT~2A~ receptor antagonism [2] [3]. Its molecular structure features a fluoro-substituted indole moiety linked to a thiadiazoloquinoline dioxide core, enabling high-affinity interactions with key serotonergic targets [9].

Historical Context of Serotonergic Pharmacological Agents

The evolution of antidepressants began with monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs), which non-selectively enhanced monoamine neurotransmission but posed significant tolerability issues due to their interactions with muscarinic, histaminergic, and adrenergic receptors [1] [10]. The 1980s introduced selective serotonin reuptake inhibitors (SSRIs), which improved safety but exhibited limitations in efficacy, including delayed onset of action, suboptimal remission rates (~35%), and inadequate resolution of physical symptoms of depression [1] [7].

Dual-action agents emerged to address these shortcomings. Early tricyclics like amitriptyline and clomipramine inhibited both serotonin and norepinephrine reuptake but retained problematic side effects. Danish University Antidepressant Group studies demonstrated clomipramine's superior remission rates (57–60%) versus SSRIs (22–28%), validating the dual-mechanism approach [1]. This paved the way for refined dual-action antidepressants like venlafaxine (SNRI) and mirtazapine (noradrenergic/specific serotonergic antidepressant), which offered improved tolerability and faster onset [1] [4].

Table 1: Evolution of Key Serotonergic Antidepressants

EraClassRepresentative AgentsMechanismLimitations
1950–1960sMAOIsIproniazidNon-selective MAO inhibitionTyramine interactions, hepatotoxicity
1960–1980sTCAsAmitriptylineSERT/NET inhibitionAnticholinergic effects, cardiotoxicity
1980–2000sSSRIsFluoxetineSelective SERT inhibitionDelayed onset, sexual dysfunction
1990s–PresentDual-actionVenlafaxine, MirtazapineSERT/NET inhibition; 5-HT~2~ antagonismDose-dependent side effects

LY 367265 as a Dual-Action Compound: 5-HT Transporter Inhibition and 5-HT~2A~ Receptor Antagonism

LY 367265 exhibits high-affinity binding to both SERT (K~i~ = 2.3 nM) and 5-HT~2A~ receptors (K~i~ = 0.81 nM), exceeding the potency of earlier dual-action agents like nefazodone [2]. Its SERT inhibition increases synaptic serotonin concentrations, while 5-HT~2A~ antagonism modulates downstream signaling pathways implicated in depressive pathophysiology:

  • Glutamatergic Regulation: Preclinical studies demonstrate LY 367265 presynaptically inhibits glutamate release in rat cortical synaptosomes, reducing 4-aminopyridine-evoked exocytosis by attenuating Ca^2+^ influx and neuronal excitability. This contrasts with SSRIs like fluoxetine, suggesting synergistic effects from dual targeting [5].
  • Receptor Selectivity: LY 367265 shows >1,000-fold selectivity for SERT over the norepinephrine transporter (NET) and minimal affinity for 5-HT~1B/1D~ autoreceptors, enhancing its mechanistic precision [2].

Table 2: Pharmacodynamic Profile of LY 367265

TargetAffinity (K~i~)Functional ActivityBiological Consequence
SERT2.3 nMReuptake inhibitionIncreased synaptic 5-HT availability
5-HT~2A~ receptor0.81 nMAntagonismReduced glutamatergic excitability
NET>1,000 nMNegligible inhibitionAvoidance of noradrenergic side effects
5-HT~1B/1D~EC~50~ = 950 nMWeak potentiationMinimal impact on autoreceptor function

Structurally, LY 367265's fluoroindole group facilitates SERT binding, while the thiadiazoloquinoline moiety stabilizes 5-HT~2A~ receptor interactions. This bifunctional design enables simultaneous engagement of both targets, a feature validated in ex vivo studies showing enhanced 5-HT outflow in guinea pig cortical slices [2] [3].

Rationale for Investigating Dual Mechanisms in Antidepressant Development

The clinical impetus for dual-action agents like LY 367265 arises from three key insights:

  • Neurotransmitter Synergy: Serotonin and norepinephrine depletion studies reveal non-redundant roles in mood regulation. Depleting serotonin reverses SSRI efficacy but not norepinephrine reuptake inhibitor effects, and vice versa. Dual-pathway modulation thus broadens therapeutic coverage [1] [7].
  • Limitations of Single-Action Agents: Meta-analyses confirm dual-action TCAs (amitriptyline, clomipramine) outperform SSRIs in remission rates. Similarly, serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine achieve remission rates of ~45% versus ~35% for SSRIs, with faster onset (2 vs. 4 weeks) [1] [10].
  • 5-HT~2A~ Receptor Pathogenicity: Post-synaptic 5-HT~2A~ receptors are upregulated in depressive states and contribute to sleep disturbances, sexual dysfunction, and glutamate hyperactivity. Blocking these receptors mitigates SSRI-induced side effects while augmenting antidepressant efficacy [5] [8].

LY 367265's design specifically addresses these points by integrating SERT inhibition with 5-HT~2A~ blockade—a combination shown to enhance synaptic plasticity more effectively than either mechanism alone [5] [7]. This approach aligns with modern antidepressants (e.g., vortioxetine's multi-receptor activity), which prioritize multimodal modulation over selective reuptake inhibition [7].

Table 3: Clinical Rationale for Dual SERT/5-HT~2A~ Targeting

Physiological ChallengeSingle-Agent LimitationLY 367265's Dual Mechanism
Partial serotonergic response30–40% non-response to SSRIsCombined SERT/5-HT~2A~ modulation
SSRI-associated sexual dysfunction5-HT~2A~-mediated side effects5-HT~2A~ antagonism mitigates dysfunction
Glutamate excitotoxicitySSRIs lack glutamatergic effects5-HT~2A~ blockade inhibits glutamate release
Delayed therapeutic onsetSlow synaptic adaptation to SSRIsPreclinical evidence of faster normalization

Properties

CAS Number

210751-39-6

Product Name

LY 367265

IUPAC Name

3-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-2λ6-thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene 2,2-dioxide

Molecular Formula

C24H25FN4O2S

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H25FN4O2S/c25-19-6-7-20-21(16-26-22(20)15-19)17-8-11-27(12-9-17)13-14-28-23-5-1-3-18-4-2-10-29(24(18)23)32(28,30)31/h1,3,5-8,15-16,26H,2,4,9-14H2

InChI Key

BJIPVHLRWSDKOS-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(=CC4)C5=CNC6=C5C=CC(=C6)F

Synonyms

1-(2-(4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethyl)-5,6-dihydro1H,4H-(1,2,5)thiadiazolo(4.3.2-ij)quinoline-2,2-dioxide
LY 367265
LY-367265
LY367265

Canonical SMILES

C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(=CC4)C5=CNC6=C5C=CC(=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.